3-((3-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine

Description

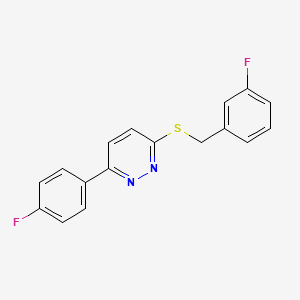

3-((3-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine is a chemical compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring with two adjacent nitrogen atoms. This particular compound features fluorine atoms on both the benzyl and phenyl groups, which can influence its chemical properties and reactivity.

Properties

IUPAC Name |

3-(4-fluorophenyl)-6-[(3-fluorophenyl)methylsulfanyl]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2S/c18-14-6-4-13(5-7-14)16-8-9-17(21-20-16)22-11-12-2-1-3-15(19)10-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZMRJOKKYRVTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine typically involves the following steps:

Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

Introduction of Fluorobenzyl and Fluorophenyl Groups: The fluorobenzyl and fluorophenyl groups can be introduced via nucleophilic substitution reactions. For instance, the reaction of 3-fluorobenzyl chloride with a thiol group can yield the desired thioether linkage.

Final Assembly: The final step involves coupling the fluorobenzylthio and fluorophenyl groups to the pyridazine ring under appropriate conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((3-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions due to its unique structure.

Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-((3-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

- 3-((3-Chlorobenzyl)thio)-6-(4-chlorophenyl)pyridazine

- 3-((3-Methylbenzyl)thio)-6-(4-methylphenyl)pyridazine

- 3-((3-Bromobenzyl)thio)-6-(4-bromophenyl)pyridazine

Uniqueness

3-((3-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

3-((3-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the formation of the pyridazine core followed by the introduction of the fluorobenzyl and thio groups.

Inhibitory Effects

Research indicates that derivatives of pyridazine compounds exhibit significant inhibitory activity against various enzymes and receptors. For instance, compounds similar to this compound have been tested for their inhibitory effects on monoamine oxidase (MAO) enzymes, which play a critical role in neurodegenerative disorders.

- Inhibition of MAO-A and MAO-B : Compounds with similar structures have shown varying degrees of inhibition against MAO-A and MAO-B, with some exhibiting IC50 values in the low micromolar range. For example, one study reported that certain pyridazinone derivatives had IC50 values as low as 0.013 µM for MAO-B, indicating potent inhibitory activity .

Selectivity and Kinetics

The selectivity of these compounds for MAO-B over MAO-A is crucial for minimizing side effects in therapeutic applications. The binding affinity and kinetics can be assessed using Lineweaver-Burk plots, revealing competitive inhibition characteristics .

Structure-Activity Relationship (SAR)

The presence of specific substituents on the pyridazine ring significantly influences the biological activity. For instance, the introduction of fluorine atoms at strategic positions has been shown to enhance binding affinity and selectivity for target enzymes:

| Compound | Substituent | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| T6 | 3-Fluoro | 0.013 | 120.8 |

| T3 | 4-Fluoro | 0.039 | 107.4 |

This table illustrates how modifications to the chemical structure can lead to enhanced biological properties.

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound:

- Neurodegenerative Disorders : A study evaluated a series of pyridazinone derivatives for their potential in treating Alzheimer's disease by targeting MAO-B. The most potent inhibitors showed significant neuroprotective effects in vitro .

- Cytotoxicity Assessments : Cytotoxicity studies using fibroblast cell lines demonstrated that certain derivatives had minimal toxicity at therapeutic concentrations, making them viable candidates for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.